Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide
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Overview
Description
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is a complex organic compound with the molecular formula C29H23NP2O It is known for its unique structure, which includes a pyridine ring substituted with diphenylphosphinyl groups at the 2 and 6 positions, and an additional oxygen atom bonded to the nitrogen atom in the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide typically involves the reaction of pyridine derivatives with diphenylphosphine oxides. One common method includes the use of 2,6-dibromopyridine as a starting material, which undergoes a substitution reaction with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to remove the oxygen atom bonded to the nitrogen, reverting to its parent pyridine derivative.
Substitution: The diphenylphosphinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen functionalities, while reduction can produce simpler pyridine compounds .
Scientific Research Applications
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the activity and selectivity of metal catalysts.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,6-bis(diphenylphosphino)-: Similar structure but lacks the oxygen atom bonded to the nitrogen.
2,6-Bis(diphenylphosphino)pyridine: Another similar compound with diphenylphosphino groups but without the oxygen atom.
2,6-Bis[(diphenylphosphinyl)methyl]pyridine: Similar but without the 1-oxide functionality.
Uniqueness
The presence of the oxygen atom bonded to the nitrogen in Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide makes it unique compared to its analogs. This structural feature can influence its reactivity, stability, and ability to form complexes with metal ions, making it particularly valuable in specific catalytic and material science applications .
Biological Activity
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is an organophosphorus compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 2 and 6 positions with diphenylphosphinyl groups, contributing to its reactivity and coordination capabilities. Its molecular formula is C23H24N1O1P2 with a molecular weight of approximately 523.50 g/mol .
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁N₁O₁P₂ |
Molecular Weight | 523.50 g/mol |
Functional Groups | Diphenylphosphinyl |
Coordination Chemistry | Forms stable complexes with metals |
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with diphenylphosphine oxides under controlled conditions to minimize side reactions . The general synthetic route includes:
- Formation of Diphenylphosphine Oxide : Using diphenylphosphine and an oxidizing agent.
- Reaction with Pyridine : The diphenylphosphine oxide is reacted with a pyridine derivative to form the target compound.
- Purification : The product is purified through crystallization or chromatography.
Biological Activity
Research indicates that the biological activity of this compound is primarily linked to its coordination properties with metal ions, which can enhance its therapeutic potential. Some notable findings include:
- Metal Complex Formation : The compound forms stable complexes with various transition metals, which can be utilized in bioinorganic chemistry for drug development .
- Potential Applications in Medicine : Studies suggest potential applications in developing metal-based drugs and imaging agents due to its ability to coordinate effectively with metal ions .
Case Studies
-
Inhibition Studies : Inhibition assays have shown that derivatives of this compound can exhibit significant inhibitory effects on enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) .
- Example: A derivative demonstrated an IC50 value of 3 μM against AChE, indicating potential for Alzheimer's treatment.
- Coordination Chemistry : Research has explored the coordination chemistry of similar compounds, highlighting their effectiveness in catalysis and as ligands in various chemical reactions .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable compound in medicinal chemistry:
- Drug Development : Its ability to form complexes with metal ions opens avenues for developing new therapeutic agents targeting various diseases.
- Imaging Agents : The coordination properties may also be exploited in creating imaging agents for diagnostic purposes.
Properties
CAS No. |
148215-50-3 |
---|---|
Molecular Formula |
C31H27NO3P2 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
2,6-bis(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C31H27NO3P2/c33-32-26(24-36(34,28-16-5-1-6-17-28)29-18-7-2-8-19-29)14-13-15-27(32)25-37(35,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 |
InChI Key |
MWRHLMDSJCAWET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=[N+](C(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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